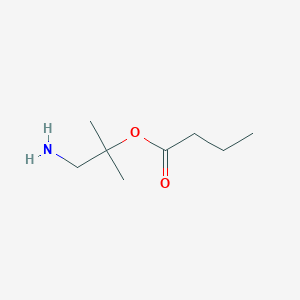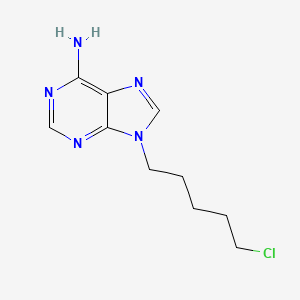
9-(5-Chloropentyl)-9h-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5-Chloropentyl)-9h-purin-6-amine is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. The compound is known for its potent activity on cannabinoid receptors, making it a subject of interest in both scientific research and forensic studies .
Preparation Methods
The synthesis of 9-(5-Chloropentyl)-9h-purin-6-amine typically involves the reaction of purine derivatives with 5-chloropentyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
9-(5-Chloropentyl)-9h-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(5-Chloropentyl)-9h-purin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(5-Chloropentyl)-9h-purin-6-amine involves its binding to cannabinoid receptors, primarily CB1 and CB2 receptors. Upon binding, the compound activates these receptors, leading to the inhibition of adenylyl cyclase, decreased opening of N-type calcium channels, and activation of G protein-gated inwardly rectifying potassium channels. This results in the modulation of neurotransmitter release and neuronal activity, contributing to its psychoactive effects .
Comparison with Similar Compounds
9-(5-Chloropentyl)-9h-purin-6-amine is compared with other synthetic cannabinoids such as:
AM-2201: Contains a fluorine atom instead of chlorine, affecting its potency and metabolic stability.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological properties.
Properties
CAS No. |
53359-09-4 |
|---|---|
Molecular Formula |
C10H14ClN5 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
9-(5-chloropentyl)purin-6-amine |
InChI |
InChI=1S/C10H14ClN5/c11-4-2-1-3-5-16-7-15-8-9(12)13-6-14-10(8)16/h6-7H,1-5H2,(H2,12,13,14) |
InChI Key |
MSBGAODKNZOTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCCCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


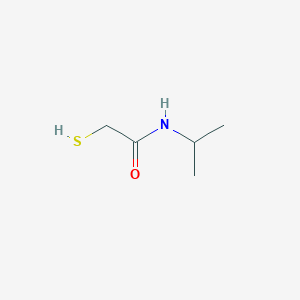
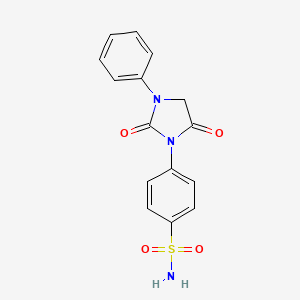
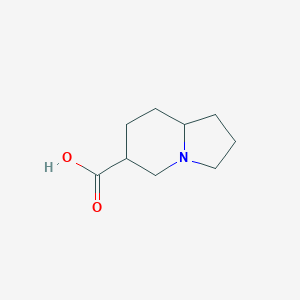
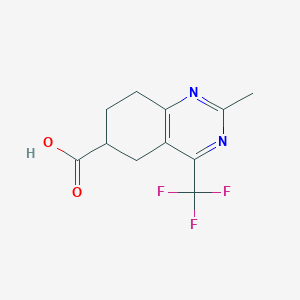
![2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B12935376.png)
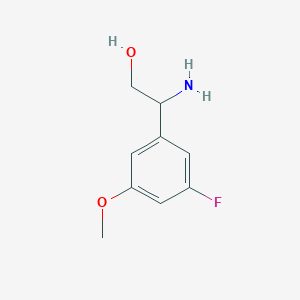
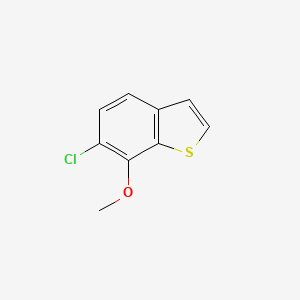
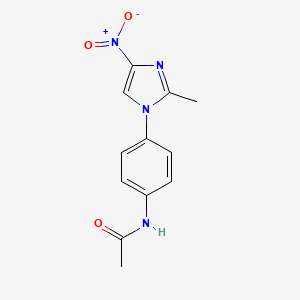
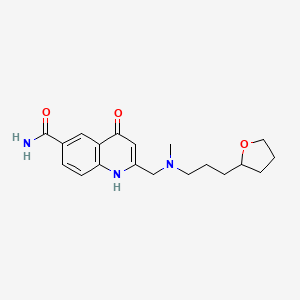
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)
![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)
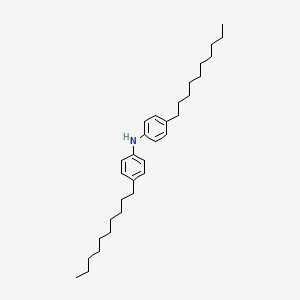
![2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one](/img/structure/B12935422.png)
